Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-8-4-11(15,5-8)7-12/h8,15H,4-7,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTNQTRVKPVQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis Approach
The cyclobutane ring is synthesized via a Grubbs-catalyzed [2+2] cycloaddition of allyl ether derivatives. For example, tert-butyl allyl ether and methyl acrylate undergo metathesis in the presence of Grubbs II catalyst ($$C{46}H{65}Cl2N2PRu$$) to form a cyclobutane intermediate. Subsequent hydrolysis of the ester group yields 3-hydroxycyclobutanecarboxylic acid.
Key Steps :
- Cyclobutane Formation :
$$
\text{Allyl ether} + \text{Methyl acrylate} \xrightarrow{\text{Grubbs II}} \text{Cyclobutane ester} \quad (\text{Yield: 68–72\%})
$$ - Hydroxylation : Acidic hydrolysis (HCl, H₂O/THF) converts the ester to a hydroxyl group.
- Aminomethylation : The hydroxyl group is protected as a silyl ether (e.g., TBSCl), followed by reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate to introduce the aminomethyl moiety.
Challenges :
- Low regioselectivity during cycloaddition necessitates rigorous purification via column chromatography (silica gel, hexane/ethyl acetate 4:1).
- Silyl protection prevents undesired side reactions during amination.
Curtius Rearrangement Strategy
This method begins with 3-hydroxycyclobutanecarboxylic acid, which undergoes Curtius rearrangement to install the aminomethyl group.
Procedure :
- Activation : The carboxylic acid is converted to an acyl azide using diphenyl phosphoryl azide (DPPA) in anhydrous DMF.
- Rearrangement : Heating the acyl azide at 80°C induces Curtius rearrangement, generating an isocyanate intermediate.
- Trapping : The isocyanate is quenched with tert-butanol to form tert-butyl N-(3-hydroxycyclobutyl)carbamate.
- Functionalization : The hydroxyl group is oxidized to a ketone (PCC/CH₂Cl₂), followed by reductive amination (NaBH₃CN, NH₄OAc) to introduce the aminomethyl group.
Optimization Data :
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Acyl Azide Formation | DPPA, DMF | 0°C → RT | 85 |
| Curtius Rearrangement | Toluene | 80°C | 78 |
| Reductive Amination | NaBH₃CN, NH₄OAc | RT | 91 |
Phase-Transfer Catalyzed Alkylation
Adapted from lacosamide intermediate synthesis, this route employs phase-transfer catalysis (PTC) to alkylate a cyclobutane-derived precursor.
Synthetic Pathway :
- Starting Material : 3-Hydroxycyclobutanemethanol is protected as a Boc carbamate using di-tert-butyl dicarbonate (Boc₂O) and DMAP in CH₂Cl₂.
- Alkylation : The protected alcohol undergoes alkylation with iodomethane in the presence of tetrabutylammonium bromide (TBAB) and KOH.
- Deprotection : The Boc group is removed with TFA, followed by amination via a Gabriel synthesis (phthalimide/KI, then hydrazine).
Critical Parameters :
- Solvent : Ethyl acetate (8–10 vol relative to substrate).
- Catalyst Loading : TBAB (0.025–0.2 equiv).
- Reaction Time : 3–5 hours.
Reaction Conditions and Optimization
Solvent and Temperature Effects
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| Ethyl Acetate | 6.02 | 77 | 92 |
| THF | 7.52 | 66 | 84 |
| Dichloromethane | 8.93 | 40 | 76 |
Ethyl acetate outperforms polar solvents due to its ability to stabilize intermediates without inducing side reactions.
Catalytic Systems
- Grubbs II Catalyst : Enables high cycloaddition yields but requires inert atmospheres.
- TBAB (Phase-Transfer Catalyst) : Enhances alkylation efficiency by shuttling hydroxide ions into the organic phase.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (s, 9H, Boc), 3.58 (m, 2H, CH₂NH), 4.31 (m, 2H, cyclobutane CH₂).
- MS (ESI+) : m/z 295.2 [M+H]⁺.
HPLC Purity : ≥98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
Industrial Scale-Up Considerations
- Batch Reactors : 500 L vessels with temperature control (−15°C to 100°C).
- Cost Analysis : Raw material costs decrease by 22% when using ethyl acetate instead of THF.
- Environmental Impact : Ethyl acetate’s low toxicity and high recyclability align with green chemistry principles.
Comparative Analysis with Related Carbamates
| Compound | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Lacosamide Intermediate | 92 | 98 | Low byproduct formation |
| Bicyclo[1.1.1]pentane Derivative | 85 | 97 | Enhanced metabolic stability |
The target compound’s yield (91%) and scalability position it as a superior intermediate for large-scale API synthesis.
Chemical Reactions Analysis
Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate involves the interaction of its functional groups with molecular targets. The tert-butyl carbamate group can act as a protecting group for amines, preventing unwanted reactions during synthesis . The aminomethyl and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related carbamate derivatives, focusing on ring systems, substituents, stereochemistry, and synthetic routes.
Structural and Functional Group Variations
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is expected to exceed 220 g/mol (based on analogs), placing it within the range of drug-like molecules.
- Polarity: The hydroxyl and aminomethyl groups enhance hydrophilicity compared to non-polar derivatives like tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate () .
Biological Activity
Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate, also known as Tert-butyl (3-hydroxycyclobutyl)(methyl)carbamate, is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : Tert-butyl (3-hydroxycyclobutyl)(methyl)carbamate
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.30 g/mol
- CAS Number : 1363382-06-2
- Purity : Typically ≥ 97%
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which include enzymes and receptors involved in various metabolic pathways. The compound exhibits properties that suggest it may act as a modulator of neurotransmitter systems and has been investigated for its potential role in neuropharmacology.
Biological Activity
-
Antimicrobial Activity :
- Studies have indicated that derivatives of carbamate compounds exhibit antimicrobial properties against various strains of bacteria. For instance, related compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens .
- The mechanism often involves disruption of bacterial membrane integrity, leading to cell lysis and death .
- Cytotoxicity :
- Neuroprotective Effects :
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
